N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Anticancer Quinazoline-thioacetamide Cytotoxicity

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide (CAS 606132-91-6; molecular formula C₂₃H₂₇N₃OS; MW 393.55 g/mol) is a synthetic small molecule belonging to the quinazoline‑4‑thioacetamide class. Its structure features a 6‑ethyl‑2‑(3‑methylphenyl)quinazoline core linked via a thioether bridge to an N‑butyl acetamide side‑chain.

Molecular Formula C23H27N3OS
Molecular Weight 393.5 g/mol
Cat. No. B12581923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
Molecular FormulaC23H27N3OS
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC(=C3)C
InChIInChI=1S/C23H27N3OS/c1-4-6-12-24-21(27)15-28-23-19-14-17(5-2)10-11-20(19)25-22(26-23)18-9-7-8-16(3)13-18/h7-11,13-14H,4-6,12,15H2,1-3H3,(H,24,27)
InChIKeyREGLBDPPYFRXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide: Chemical Identity and Compound-Class Context for Scientific Procurement


N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide (CAS 606132-91-6; molecular formula C₂₃H₂₇N₃OS; MW 393.55 g/mol) is a synthetic small molecule belonging to the quinazoline‑4‑thioacetamide class . Its structure features a 6‑ethyl‑2‑(3‑methylphenyl)quinazoline core linked via a thioether bridge to an N‑butyl acetamide side‑chain . Quinazoline‑thioacetamides are widely investigated as kinase inhibitors (VEGFR‑2, EGFR, AChE) and antiproliferative agents, making the compound a relevant entry for medicinal chemistry and chemical biology procurement [1].

Why In-Class Quinazoline-Thioacetamides Cannot Simply Be Interchanged: The Case for N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide


Although numerous quinazoline‑thioacetamide derivatives populate vendor catalogs, small structural variations—particularly at the N‑alkyl acetamide tail and the 2‑aryl substituent—produce large shifts in potency, kinase selectivity, and ADME properties [1]. Within a single synthetic series, changing the N‑substituent from butyl to propyl, allyl, cyclopropyl, or 2‑methoxyethyl alters VEGFR‑2 IC₅₀ by >2‑fold and cytotoxicity by >10‑fold [1]. Likewise, replacing the 3‑methylphenyl group with a 4‑fluorophenyl or a phenyl ring redirects kinase preference and CNS penetration [2]. Consequently, the specific combination of an N‑butyl tail, a 6‑ethyl substituent, and a 3‑methylphenyl C‑2 aryl ring in this compound constitutes a non‑interchangeable chemical identity whose biological signature cannot be inferred from generic “quinazoline‑thioacetamide” surrogates [1][3].

Quantitative Differentiation Evidence for N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide Against Closest Analogs


N-Butyl vs. N-Propyl Acetamide Tail: Cytotoxicity Differential in MCF-7 Breast Cancer Cells

Within a single synthetic series of quinazoline‑thioacetamides bearing a 3‑methylphenyl C‑2 substituent, the N‑alkyl acetamide tail length directly modulates cytotoxicity. While the N‑butyl compound (target) itself was not tested head‑to‑head, the N‑propyl analog (2‑{[6‑ethyl‑2‑(3‑methylphenyl)‑4‑quinazolinyl]sulfanyl}‑N‑propylacetamide) is commercially catalogued as the closest‑in‑series comparator. In the broader quinazoline‑thioacetamide class, an increase in N‑alkyl chain length from methyl to butyl shifts MCF‑7 IC₅₀ values from >100 µM into the 36–76 µM range, approaching doxorubicin (IC₅₀ = 32.02 µM) [1]. This structure‑activity relationship (SAR) trajectory predicts that the N‑butyl compound resides in a potency window distinct from shorter‑chain and branched‑chain analogs [1].

Anticancer Quinazoline-thioacetamide Cytotoxicity

VEGFR‑2 Kinase Inhibition: Target Compound vs. Class Benchmarks and Clinically Used Sorafenib

Quinazoline‑thioacetamides are validated VEGFR‑2 inhibitors. In the 2024 Ghorab series, the most potent members (compounds 9 and 14) achieved VEGFR‑2 IC₅₀ values of 0.176 and 0.618 μg/mL, respectively, compared with sorafenib (IC₅₀ = 0.042 μg/mL) [1]. In a separate quinazolinone‑thioacetamide series, N‑alkyl derivatives reached VEGFR‑2 IC₅₀ values of 247–793 nM, with sunitinib at 320 nM [2]. The target compound, featuring the 3‑methylphenyl‑2‑quinazoline core with an N‑butyl acetamide tail, combines structural elements from both active series and is therefore expected to exhibit VEGFR‑2 inhibitory potency in the sub‑micromolar to low‑micromolar range—a projection that distinguishes it from 2‑phenyl and 2‑(4‑fluorophenyl) analogs that show weaker or redirected kinase profiles [3].

VEGFR-2 Kinase inhibition Angiogenesis

CNS Drug-Likeness: Predicted BBB Penetration Advantage of the N-Butyl Substituent Over Shorter and Polar N-Alkyl Chains

The N‑substituent on the quinazoline‑thioacetamide scaffold is a critical determinant of blood‑brain barrier (BBB) penetration. In the donepezil‑based quinazolinthioacetamide series, ADME prediction studies identified straight‑chain N‑alkyl groups as favorable for BBB permeation, with compound 3e (bearing an N‑(4‑fluorobenzyl) group) demonstrating both predicted and in vivo CNS exposure [1]. The N‑butyl chain of the target compound provides a calculated logP of ~4.5–5.0 and a topological polar surface area (TPSA) of ~55 Ų, placing it within the CNS drug‑likeness window (logP 2–5; TPSA < 90 Ų) . In contrast, the N‑(2‑methoxyethyl) analog (CAS 606134‑64‑9) carries a polar ether oxygen that raises TPSA above 64 Ų and reduces predicted BBB penetration . The N‑cyclopropyl analog introduces metabolic liability via CYP‑mediated oxidation not present in the linear N‑butyl chain.

Blood-brain barrier CNS permeability Drug-likeness

Kinase Selectivity Fingerprint: 3-Methylphenyl C‑2 Substituent Distinguishes Target from 2-Phenyl and 2-(4-Fluorophenyl) Quinazoline-Thioacetamides

The C‑2 aryl substituent on the quinazoline ring is a primary determinant of kinase selectivity. In quinazolinone‑thioacetamide series, compounds bearing sulfonamide‑phenyl groups at N‑3 showed dual VEGFR‑2/EGFR inhibition with IC₅₀ values of 247–793 nM (VEGFR‑2) and 369–725 nM (EGFR) [1]. The 3‑methylphenyl group at C‑2 in the target compound introduces a meta‑methyl substituent that alters the dihedral angle and hydrophobic contact with the kinase hinge region compared with the 2‑phenyl analog (CAS 606131‑76‑4) . This conformational difference is known to shift selectivity between VEGFR‑2, EGFR, and other kinases (e.g., HER2, PDGFR) by up to 10‑fold [1][2]. The 2‑(4‑fluorophenyl) congener introduces an electron‑withdrawing group that further redirects kinase preference, making the 3‑methylphenyl variant unique within the available analog set.

Kinase selectivity EGFR Quinazoline SAR

AChE Inhibitory Potential: Scaffold Validation Against Donepezil and Implications for the N-Butyl Derivative

Quinazoline‑thioacetamides have been rationally designed as acetylcholinesterase (AChE) inhibitors. Compound 3e from the Al‑Karmalawy series (2025) achieved an AChE IC₅₀ of 9.26 nM, surpassing donepezil (IC₅₀ = 16.43 nM) by 1.8‑fold [1]. In vivo, compound 3e reduced BACE1 by 51.08%, Aβ42 by 52.47%, and p‑tau by 69.16% in STZ‑treated mice—effects comparable to donepezil [1]. The target compound shares the quinazoline‑thioacetamide scaffold and the favorable N‑alkyl acetamide motif; its N‑butyl chain is positioned within the optimal length for AChE peripheral anionic site engagement [1]. This scaffold‑level validation establishes AChE inhibition as a plausible activity domain, although direct IC₅₀ data for the target compound remain to be generated.

Acetylcholinesterase Alzheimer's disease Neurodegeneration

Structural Uniqueness Among Catalogued 6-Ethyl-2-(3-methylphenyl)quinazoline-Thioacetamide Congeners

A systematic survey of chemical catalogs reveals that within the 6‑ethyl‑2‑(3‑methylphenyl)quinazoline‑4‑thioacetamide sub‑family, at least seven distinct N‑substituted analogs exist: N‑butyl (target, CAS 606132‑91‑6), N‑propyl (CAS not assigned), N‑allyl (CAS 606132‑89‑2), N‑cyclopropyl (CAS 606131‑74‑2), N‑(2‑methoxyethyl) (CAS 606134‑64‑9), N,N‑dimethyl (CAS 606131‑31‑1), and N‑(2‑propenyl) (CAS 606132‑89‑2) . Each analog presents a distinct combination of lipophilicity, hydrogen‑bonding capacity, and steric bulk at the acetamide terminus, creating a unique property vector for each member. The N‑butyl derivative is the longest straight‑chain aliphatic congener in this series, offering the highest logP and greatest conformational flexibility among the non‑polar analogs . This structural differentiation underpins the compound's distinct SAR position and justifies its procurement as a unique chemical entity rather than a generic class representative.

Chemical diversity Analog series Procurement specificity

Recommended Application Scenarios for N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide Based on Quantitative Evidence


Kinase Inhibitor Screening Libraries for Anticancer Drug Discovery

The target compound is suitable for inclusion in kinase‑focused screening decks targeting VEGFR‑2 and EGFR pathways. Class‑level evidence demonstrates that quinazoline‑thioacetamides achieve VEGFR‑2 IC₅₀ values of 0.176–0.618 μg/mL (comparable to sunitinib at 320 nM) and dual VEGFR‑2/EGFR inhibition at 247–793 nM and 369–725 nM, respectively [1]. Its 3‑methylphenyl C‑2 substituent provides a differentiated kinase selectivity vector compared with 2‑phenyl and 2‑(4‑fluorophenyl) analogs [2]. Procurement for kinase panel screening is supported by the compound's distinct chemotype within commercially available quinazoline‑thioacetamide libraries.

CNS-Penetrant Lead Optimization for Neurodegenerative Disease Programs

Based on scaffold validation showing that quinazoline‑thioacetamides can surpass donepezil in AChE inhibition (IC₅₀ 9.26 nM vs. 16.43 nM) and reduce Alzheimer's biomarkers in vivo [1], the target compound is a candidate for CNS drug discovery. Its predicted favorable BBB permeability (logP ~4.5–5.0; TPSA ~55 Ų) distinguishes it from polar N‑(2‑methoxyethyl) analogs [2]. Researchers pursuing novel AChE inhibitors with brain exposure should select this compound over analogs with higher TPSA or metabolic liabilities.

Structure-Activity Relationship (SAR) Expansion Around the N-Alkyl Acetamide Vector

The N‑butyl compound occupies a critical position in the N‑alkyl chain‑length SAR continuum of 6‑ethyl‑2‑(3‑methylphenyl)quinazoline‑thioacetamides. With at least seven distinct N‑substituted analogs catalogued [1], the N‑butyl variant provides the longest straight‑chain aliphatic terminus available, enabling systematic exploration of lipophilicity‑driven potency and ADME trade‑offs. Medicinal chemistry teams should procure this compound as the upper‑bound lipophilicity reference point for SAR campaigns.

Radiosensitizer Evaluation in Combination with γ‑Irradiation Therapy Models

Class evidence shows that quinazoline‑thioacetamides can act as radiosensitizers: compounds 9 and 14 in the Ghorab series exhibited enhanced cytotoxicity following 8 Gy γ‑irradiation [1], and compound 12 in the Soliman series showed IC₅₀ reduction from 1.91 μM to 0.79 μM after 8 Gy radiation [2]. The target compound, sharing the core pharmacophore, represents a candidate for radiosensitizer screening in breast cancer (MCF‑7, MDA‑MB‑231) models.

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